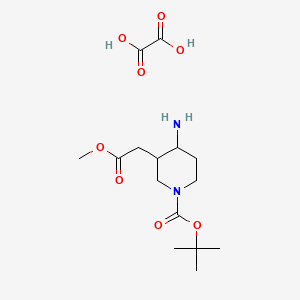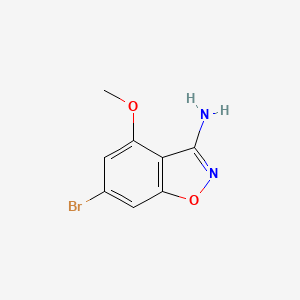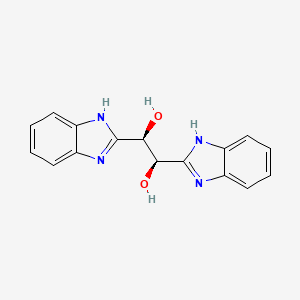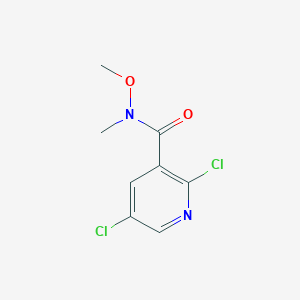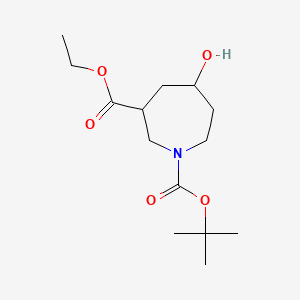![molecular formula C10H6Br2O2S B13904071 Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)
Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,7-Dibromobenzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H6Br2O2S and a molecular weight of 350.02 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. The presence of bromine atoms at positions 4 and 7 on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4,7-Dibromobenzothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzothiophene followed by esterification. The bromination reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated benzothiophene with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of Methyl 4,7-Dibromobenzothiophene-2-carboxylate often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Methyl 4,7-Dibromobenzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones .
科学研究应用
Methyl 4,7-Dibromobenzothiophene-2-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of Methyl 4,7-Dibromobenzothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry . Its biological activities are attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Methyl 4,7-Dibromobenzothiophene-2-carboxylate: Unique due to its specific substitution pattern and ester functionality.
Thiophene Derivatives: Compounds like 2-bromothiophene and 3-bromothiophene share similar reactivity but differ in substitution positions.
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxylate and benzothiophene-3-carboxylate have different substitution patterns and functional groups.
Uniqueness
Methyl 4,7-Dibromobenzothiophene-2-carboxylate is unique due to the presence of two bromine atoms at specific positions on the benzothiophene ring and the ester group at the 2-position. This unique structure imparts distinct reactivity and properties, making it valuable for various chemical and biological applications .
属性
分子式 |
C10H6Br2O2S |
|---|---|
分子量 |
350.03 g/mol |
IUPAC 名称 |
methyl 4,7-dibromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6Br2O2S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4H,1H3 |
InChI 键 |
WCTSBNWDMASDEQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=CC(=C2S1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
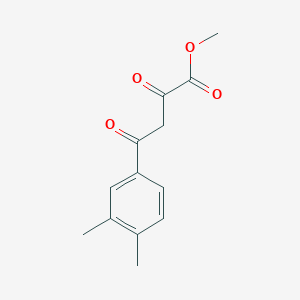
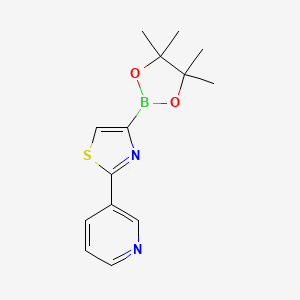
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)

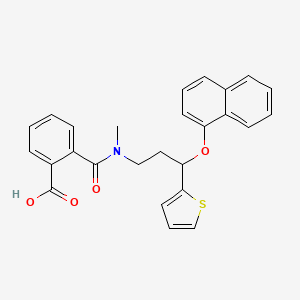
![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
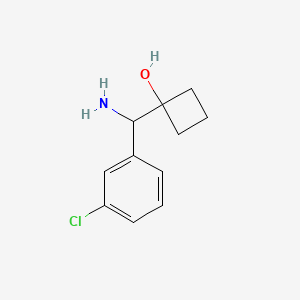
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
